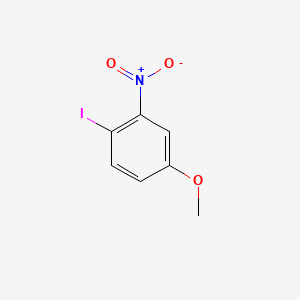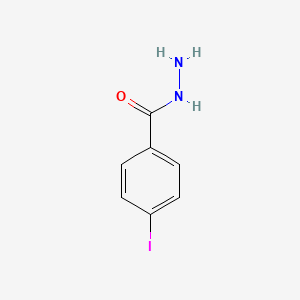
2-甲基-4-氧代戊酸
描述
2-Methyl-4-oxopentanoic acid, also known as Levulinic acid or 4-oxopentanoic acid, is an organic compound with the formula CH3C(O)CH2CH2CO2H . It is classified as a keto acid and appears as a white crystalline solid . This compound is soluble in water and polar organic solvents . It is derived from the degradation of cellulose and is a potential precursor to biofuels .
Synthesis Analysis
Levulinic acid was first prepared in 1840 by Dutch chemist Gerardus Johannes Mulder by heating fructose with hydrochloric acid . The synthesis of levulinic acid from hexoses (glucose, fructose) or starch in dilute hydrochloric acid or sulfuric acid has been reported . Many concepts for the commercial production of levulinic acid are based on a strong acid technology .Molecular Structure Analysis
The molecular formula of 2-Methyl-4-oxopentanoic acid is C6H10O3 . Its average mass is 130.142 Da and its monoisotopic mass is 130.062988 Da .Chemical Reactions Analysis
One of the chemical reactions involving 2-Methyl-4-oxopentanoic acid is its condensation with α-amino ketones, which leads to the formation of pyrazinones .Physical And Chemical Properties Analysis
The density of 2-Methyl-4-oxopentanoic acid is 1.1±0.1 g/cm3 . Its boiling point is 245.5±13.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .科学研究应用
胰岛中的代谢途径
2-甲基-4-氧代戊酸,也称为4-甲基-2-氧代戊酸,在孤立的胰岛代谢途径中发挥着重要作用。Hutton、Sener和Malaisse(1979)发现,这种化合物刺激胰岛细胞呼吸、酮体形成和生物合成活性,而不显著影响胰岛内源营养物质的代谢(Hutton, Sener, & Malaisse, 1979)。
合成过程
Yuan(2006)报道了从丙酮酸合成5-氨基-4-氧代戊酸盐酸盐的过程,展示了2-甲基-4-氧代戊酸衍生物在合成化学中的化学多样性和潜在应用(Yuan, 2006)。
晶体结构分析
Maurin、Leś和Winnicka-Maurin(1995)探讨了4-甲基-2-氧代戊酸肟的晶体结构,有助于更深入地了解这种化合物的化学和物理性质(Maurin, Leś, & Winnicka-Maurin, 1995)。
分析化学
Schadewaldt、Wendel和Hammen(1996)开发了一种敏感的方法,用于确定人类血浆中S-和R-3-甲基-2-氧代戊酸酯对映体,说明了2-甲基-4-氧代戊酸在生化分析和医学诊断中的重要性(Schadewaldt, Wendel, & Hammen, 1996)。
作用机制
Target of Action
2-Methyl-4-oxopentanoic acid, also known as 4-methyl-2-oxovaleric acid or α-Ketoisocaproic acid, is a metabolic intermediate in the metabolic pathway for L-leucine . The primary targets of 2-Methyl-4-oxopentanoic acid are the enzymes involved in the metabolism of L-leucine, such as branched-chain amino acid aminotransferase .
Mode of Action
2-Methyl-4-oxopentanoic acid is produced by the action of branched-chain amino acid aminotransferase, which transfers the amine on L-leucine onto alpha ketoglutarate, replacing that amine with a ketone . This interaction results in the degradation of L-leucine, an essential amino acid, which is critical for many biological functions .
Biochemical Pathways
The biochemical pathway affected by 2-Methyl-4-oxopentanoic acid is the metabolic pathway for L-leucine . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate as well . In the liver, 2-Methyl-4-oxopentanoic acid can be converted to a vast number of compounds depending on the enzymes and cofactors present, including cholesterol, acetyl-CoA, isovaleryl-CoA, and other biological molecules .
Pharmacokinetics
It is known that this compound is a metabolite that has been found to accumulate in maple syrup urine disease . This suggests that it is metabolized and excreted in the urine.
Result of Action
The molecular and cellular effects of 2-Methyl-4-oxopentanoic acid’s action are primarily related to its role in the metabolism of L-leucine . It contributes to the production of other amino acids and various biological molecules, playing a crucial role in protein synthesis and energy production .
安全和危害
未来方向
属性
IUPAC Name |
2-methyl-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTJTTKEYGHTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280179 | |
| Record name | 2-Methyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6641-83-4 | |
| Record name | 6641-83-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Methyllevulinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key applications of 2-Methyl-4-oxopentanoic acid in organic synthesis?
A1: 2-Methyl-4-oxopentanoic acid serves as a valuable precursor in the synthesis of various compounds, notably chiral γ-butyrolactones [] and the chlorinated antibiotic lepiochlorin []. γ-butyrolactones are important structural motifs found in numerous natural products and possess diverse biological activities, making them valuable targets in fragrance and pharmaceutical industries. Lepiochlorin, on the other hand, is a fungal metabolite with potential applications in antibiotic development.
Q2: Can you elaborate on the enzymatic resolution of 2-Methyl-4-oxopentanoic acid and its significance?
A2: The enzymatic resolution of racemic 2-Methyl-4-oxopentanoic acid using porcine pancreas lipase (PPL) offers an efficient route to obtain enantiomerically pure forms of the compound []. This process involves the selective hydrolysis of one enantiomer over the other. The study highlighted in [] demonstrated that the addition of sodium sulfate to the reaction medium significantly enhances the enantioselectivity of PPL, leading to highly enantiopure methyl (2R)-(+)-2-methyl-4-oxopentanoate and (2S)-(–)-2-methyl-4-oxopentanoic acid. Obtaining single enantiomers is crucial in pharmaceutical applications as different enantiomers of a molecule can exhibit distinct biological activities.
Q3: How is electrochemistry employed in the synthesis of lepiochlorin using 2-Methyl-4-oxopentanoic acid as a starting material?
A3: The synthesis of lepiochlorin utilizes an electrochemical approach involving the chloromethoxylation of 2-methyl-2,4-pentadien-4-olide, a derivative of 2-Methyl-4-oxopentanoic acid []. This electrochemical transformation is carried out in a methanol-ammonium chloride electrolyte system using a platinum electrode. This step is followed by hydrolysis to yield lepiochlorin. This electrochemical approach offers a potentially more sustainable and efficient alternative to traditional synthetic methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)




![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)



